

Application Notes: Measurement of Interleukin-18 (IL-18) in Human Serum Samples

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Compound of Interest

Compound Name: PXP 18 protein

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Introduction

Interleukin-18 (IL-18), originally known as interferon-gamma (IFN- γ) inducing factor, is a pro-inflammatory cytokine belonging to the IL-1 superfamily.[1] It is produced by various cells, including macrophages, dendritic cells, keratinocytes, and epithelial cells.[1][2] IL-18 plays a crucial role in regulating both innate and adaptive immune responses.[2] Synthesized as an inactive 24 kDa precursor (pro-IL-18), it is cleaved by caspase-1 within the inflammasome into its active, mature 18 kDa form.[1][3]

The biological activity of IL-18 is mediated through its receptor complex, consisting of IL-18R α and IL-18R β . [1][4] This binding initiates a signaling cascade that activates transcription factors like NF- κ B, leading to the production of other inflammatory mediators.[5][6] In conjunction with IL-12, IL-18 is a potent inducer of IFN- γ from T cells and natural killer (NK) cells, promoting T helper 1 (Th1) type immune responses.[1][2]

Clinical Significance

Elevated levels of IL-18 are associated with a wide range of inflammatory and autoimmune diseases.[2][7] It serves as a valuable biomarker for disease activity and diagnosis in conditions such as:

- Adult-Onset Still's Disease (AOSD) and Systemic Juvenile Idiopathic Arthritis (sJIA): Markedly high serum IL-18 levels are a key feature of these autoinflammatory disorders and correlate with disease severity.[8][9]

- Macrophage Activation Syndrome (MAS): A life-threatening complication of rheumatic diseases, often characterized by extreme hyperinflammation and very high IL-18 levels.[8]
- Other Autoimmune Diseases: Increased IL-18 concentrations have been reported in rheumatoid arthritis, systemic lupus erythematosus (SLE), inflammatory bowel disease, and psoriasis.[2][8]

Monitoring IL-18 levels in serum can aid researchers and clinicians in diagnosing inflammatory conditions, assessing disease activity, and evaluating therapeutic responses.[8][10]

Principle of the Assay

The most common method for quantifying IL-18 in serum is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). This assay utilizes a pair of antibodies specific to IL-18. The basic principle involves the following steps:

- A microplate is pre-coated with a capture antibody specific for human IL-18.
- Standards and patient serum samples are added to the wells, and any IL-18 present is bound by the immobilized antibody.
- After washing, a biotin-conjugated detection antibody, also specific for IL-18, is added. This antibody binds to a different epitope on the captured IL-18, forming a "sandwich".
- Unbound detection antibody is washed away, and Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin.
- Following another wash, a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colored product.
- The reaction is terminated by adding a stop solution (e.g., sulfuric acid), and the intensity of the color, which is proportional to the amount of IL-18 in the sample, is measured using a microplate reader at 450 nm.[11][12]

IL-18 Signaling Pathway

IL-18 signaling cascade leading to gene transcription.

Data Presentation

The following table summarizes representative serum IL-18 concentrations found in healthy individuals and patients with specific inflammatory diseases. Levels can vary significantly based on disease activity.

Group/Condition	IL-18 Concentration (pg/mL)	Reference
Healthy Controls	Median: 368	[9]
Rheumatoid Arthritis (RA)	Significantly higher than healthy controls	[10]
Systemic Lupus Erythematosus (SLE)	Significantly higher than healthy controls	[10]
Adult-Onset Still's Disease (AOSD) - Active	Median: 16,327 (Range can exceed 70,000)	[9]
Adult-Onset Still's Disease (AOSD) - Remission	Median: 470	[9]
Systemic Juvenile Idiopathic Arthritis (sJIA) - Active	Median: 21,512	[9]

Experimental Protocols

1. Reagents and Materials Required (Typical ELISA Kit Contents)

- IL-18 pre-coated 96-well microplate
- Lyophilized recombinant human IL-18 standard
- Biotin-conjugated anti-human IL-18 detection antibody
- Streptavidin-HRP conjugate
- Standard/Sample Diluent (Assay Buffer)

- Wash Buffer Concentrate (20x or 25x)
- TMB Substrate
- Stop Solution (e.g., 2N H₂SO₄)[11]
- Plate sealers
- Precision pipettes and tips
- Graduated cylinders
- Microplate reader capable of measuring absorbance at 450 nm

2. Serum Sample Collection and Preparation

Proper sample handling is critical to ensure accurate results.

- Collection: Collect whole blood using a serum separator tube (SST).[13][14]
- Clotting: Allow the blood to clot for at least 30 minutes to 2 hours at room temperature, or overnight at 4°C.[13][15]
- Centrifugation: Centrifuge the tubes at approximately 1,000 x g for 15-20 minutes.[11][14]
- Aliquoting: Immediately after centrifugation, carefully aspirate the serum and transfer it to clean polypropylene tubes. Avoid disturbing the red blood cell layer.
- Storage:
 - For immediate analysis (within 24 hours), store serum at 2-8°C.[11][16]
 - For long-term storage, aliquot the serum to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[13][14]
- Pre-Assay Preparation: Before use, bring frozen samples to room temperature slowly and mix gently. If visible precipitates are present, clarify the sample by centrifugation prior to analysis.[15][16]

3. Assay Procedure (Sandwich ELISA)

Note: This is a generalized protocol. Always refer to the specific manual provided with your ELISA kit.

- Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of the Wash Buffer, standards, and other components as instructed by the kit manual.[\[13\]](#)[\[16\]](#)
- Standard Curve: Prepare a serial dilution of the IL-18 standard, typically ranging from a high point (e.g., 2500 pg/mL) down to zero, to generate a standard curve.[\[11\]](#)[\[13\]](#)
- Sample Addition: Add 100 μ L of each standard and serum sample into the appropriate wells of the pre-coated microplate.[\[17\]](#)
- Incubation: Cover the plate with a sealer and incubate for 90 minutes to 2.5 hours at room temperature, or as specified by the manufacturer.[\[11\]](#)[\[17\]](#)
- Washing: Aspirate the liquid from each well and wash the plate 3-4 times with 1x Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on absorbent paper.[\[11\]](#)
- Detection Antibody: Add 100 μ L of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour at room temperature.[\[17\]](#)
- Washing: Repeat the wash step as described in step 5.
- Streptavidin-HRP: Add 100 μ L of the Streptavidin-HRP solution to each well. Cover and incubate for 45 minutes at room temperature.[\[17\]](#)
- Washing: Repeat the wash step as described in step 5 (some protocols may require more washes at this stage).[\[13\]](#)
- Substrate Addition: Add 100 μ L of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, allowing color to develop.[\[13\]](#)[\[17\]](#)

- Stop Reaction: Add 50-100 μ L of Stop Solution to each well. The color will change from blue to yellow.^[17]
- Read Plate: Immediately measure the optical density (OD) of each well at 450 nm using a microplate reader.
- Data Analysis: Subtract the OD of the zero standard from all other readings. Plot the OD values for the standards against their known concentrations to create a standard curve. Use this curve to determine the IL-18 concentration in the patient samples.

Experimental Workflow Diagram

Step-by-step workflow for serum IL-18 measurement by ELISA.

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